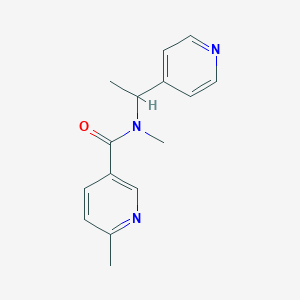
N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is predominantly expressed in the outer mitochondrial membrane of steroid-synthesizing cells. DPA-714 has been extensively studied for its potential applications in the diagnosis and treatment of various diseases such as neurodegenerative disorders, cancer, and inflammation.
作用机制
The exact mechanism of action of N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide is not fully understood, but it is believed to modulate the activity of TSPO. TSPO is involved in the transport of cholesterol and other molecules across the mitochondrial membrane, and its upregulation is associated with various pathological conditions. N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide has been shown to reduce inflammation and oxidative stress by inhibiting the activation of microglia and astrocytes, which are involved in the immune response in the central nervous system (Chen et al., 2018).
Biochemical and Physiological Effects:
N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects in various in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, and to increase the expression of antioxidant enzymes. N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide has also been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases (Chen et al., 2018).
实验室实验的优点和局限性
One of the advantages of N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide is its high affinity and selectivity for TSPO, which allows for specific targeting of TSPO-expressing cells. N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide is also stable and can be easily synthesized in large quantities. However, one of the limitations of N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide is its low solubility in water, which can make it difficult to use in some experiments. In addition, N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide has a relatively short half-life, which can limit its use in longitudinal studies (Boutin et al., 2012).
未来方向
There are several future directions for research on N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide. One area of interest is the development of new TSPO ligands with improved pharmacokinetic properties and higher selectivity for TSPO. Another area of interest is the investigation of the role of TSPO in various pathological conditions, and the development of new therapies that target TSPO. Finally, there is a need for further studies to validate the use of N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide as a radiotracer in PET imaging, and to optimize the imaging protocols for different applications (Chen et al., 2018).
Conclusion:
In conclusion, N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide is a selective ligand for TSPO that has potential applications in the diagnosis and treatment of various diseases. Its high affinity and selectivity for TSPO make it a useful tool for imaging TSPO expression in vivo, and its anti-inflammatory and neuroprotective effects make it a promising candidate for the development of new therapies. However, further research is needed to fully understand the mechanism of action of N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide, and to optimize its use in different applications.
合成方法
The synthesis of N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with 4-bromomethylpyridine in the presence of a palladium catalyst, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is purified by column chromatography and recrystallization. The yield of N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide is typically around 40% (Boutin et al., 2012).
科学研究应用
N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide has been extensively studied for its potential applications in the diagnosis and treatment of various diseases. It has been shown to have high affinity and selectivity for TSPO, which is upregulated in various pathological conditions. N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide can be used as a radiotracer in positron emission tomography (PET) imaging to visualize TSPO expression in vivo. This can be useful in the diagnosis and monitoring of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis (Chen et al., 2018).
属性
IUPAC Name |
N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-4-5-14(10-17-11)15(19)18(3)12(2)13-6-8-16-9-7-13/h4-10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRQYPHSSLYEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)C(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide](/img/structure/B7533596.png)
![3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7533600.png)
![2-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7533605.png)
![1-(2-Chloropyridin-3-yl)-3-[3-[(2-chloropyridin-3-yl)carbamoylamino]-4-methylphenyl]urea](/img/structure/B7533610.png)
![N-[2-[(3-fluoro-4-imidazol-1-ylphenyl)methylamino]-2-oxoethyl]-3-methoxybenzamide](/img/structure/B7533615.png)
![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpyrrolidin-2-yl)methanamine](/img/structure/B7533625.png)




![1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7533663.png)
![1-[4-[[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7533688.png)
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N-methyl-N-(1-pyridin-4-ylethyl)acetamide](/img/structure/B7533691.png)
